molecular formula C9H11ClFN3S B12226822 n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine

n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine

Cat. No.: B12226822
M. Wt: 247.72 g/mol
InChI Key: BLCDAMUSYPKTKS-UHFFFAOYSA-N
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Description

N-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole-based compound featuring a 1-methyl-substituted pyrazole core with a 5-fluoro-2-thienylmethyl group attached to the nitrogen at position 3. The fluorine atom on the thienyl ring enhances lipophilicity and may influence electronic properties, while the methyl group at position 1 of the pyrazole improves stability and solubility in organic solvents. This compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in bioactive molecules, particularly in kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C9H11ClFN3S

Molecular Weight

247.72 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H10FN3S.ClH/c1-13-5-4-9(12-13)11-6-7-2-3-8(10)14-7;/h2-5H,6H2,1H3,(H,11,12);1H

InChI Key

BLCDAMUSYPKTKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=C(S2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The compound is compared to analogues with variations in the substituent attached to the pyrazole amine nitrogen. Key examples include:

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1006469-13-1)
  • Structure : Replaces the 5-fluoro-2-thienylmethyl group with a 4-fluorophenylmethyl substituent.
  • Key Differences :
    • The phenyl ring lacks sulfur, reducing polarizability compared to the thienyl group.
    • Fluorine's para position on the phenyl ring may alter steric and electronic interactions with biological targets.
    • Lipophilicity : Higher logP than the thienyl analogue due to the phenyl group's inherent hydrophobicity.
  • Synthesis : Likely synthesized via alkylation of 1-methyl-1H-pyrazol-3-amine with 4-fluorobenzyl halides, analogous to methods in and .
3-(5-Fluoropyridin-3-yl)-N,1-dimethyl-1H-pyrazol-5-amine
  • Structure : Features a 5-fluoropyridinyl group directly attached to the pyrazole core.
  • Key Differences :
    • The pyridine ring introduces a basic nitrogen, enabling hydrogen bonding with targets.
    • Fluorine's meta position on pyridine may enhance metabolic stability compared to ortho-substituted thienyl groups.
    • Analytical Data : Reported ESIMS m/z 206 ([M+H]), with distinct ¹H NMR signals at δ 8.28 (s, 1H) and 3.12 (s, 3H).
Acetylenyl Benzamide Derivatives
  • Structure : Derivatives from incorporate a benzamide core with propargyloxy or acetylenyl groups.
  • Key Differences: The benzamide scaffold replaces the pyrazole, altering hydrogen-bonding capacity.
  • Synthesis: Involves Mitsunobu reactions and Pd-mediated couplings, differing from the alkylation strategies used for the target compound.

Biological Activity

n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-3-amine is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1856040-12-4
Molecular FormulaC₉H₁₁ClFN₃S
Molecular Weight247.72 g/mol

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Protein Kinases : The compound has been studied for its ability to inhibit specific protein kinases, which play a crucial role in cell signaling and proliferation. For instance, it has shown potential as an MK2 inhibitor, impacting inflammatory pathways by reducing TNF-alpha release in response to lipopolysaccharide (LPS) stimulation .
  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating promising anticancer properties .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been highlighted, particularly its impact on cytokine release and cell signaling pathways associated with inflammation .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Anticancer Effects : A study published in MDPI examined various aminopyrazole derivatives, including this compound, revealing its significant inhibitory effects on tumor cell lines while sparing healthy cells . The results suggest a selective toxicity that could be harnessed for therapeutic use.
  • Inflammation Modulation : Another investigation focused on the compound's role in inhibiting TNF-alpha production in LPS-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .
  • Structure-Activity Relationship (SAR) : The introduction of thienyl moieties was found to enhance the biological activity of related compounds, suggesting that structural modifications can significantly influence pharmacological outcomes .

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